molecular formula C14H23N3O B5857838 (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(1H-pyrrol-2-ylcarbonyl)-3-pyrrolidinamine

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(1H-pyrrol-2-ylcarbonyl)-3-pyrrolidinamine

Cat. No. B5857838
M. Wt: 249.35 g/mol
InChI Key: AWSHEFSKVDDVCD-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(1H-pyrrol-2-ylcarbonyl)-3-pyrrolidinamine is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(1H-pyrrol-2-ylcarbonyl)-3-pyrrolidinamine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. It may also interact with certain ion channels and receptors in the brain to produce its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(1H-pyrrol-2-ylcarbonyl)-3-pyrrolidinamine can produce a range of biochemical and physiological effects. These include the modulation of pain perception, inflammation, and seizure activity. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(1H-pyrrol-2-ylcarbonyl)-3-pyrrolidinamine in lab experiments is its potent and selective activity. It has been shown to produce significant effects at relatively low doses, making it an attractive candidate for further investigation. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain applications.

Future Directions

There are several future directions for the investigation of (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(1H-pyrrol-2-ylcarbonyl)-3-pyrrolidinamine. These include further studies on its mechanism of action, as well as its potential use in the treatment of neurological disorders, such as anxiety, depression, and epilepsy. Additionally, there is a need for more research on the safety and toxicity of this compound, particularly in long-term studies. Finally, the development of new analogs and derivatives of (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(1H-pyrrol-2-ylcarbonyl)-3-pyrrolidinamine may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.

Synthesis Methods

The synthesis of (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(1H-pyrrol-2-ylcarbonyl)-3-pyrrolidinamine involves the reaction of 2-pyrrolidone with isobutyraldehyde and N,N-dimethylamine in the presence of a catalyst. The resulting product is then purified using chromatographic techniques to obtain the desired compound.

Scientific Research Applications

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(1H-pyrrol-2-ylcarbonyl)-3-pyrrolidinamine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities in animal models. Additionally, it has been investigated for its potential use as a treatment for anxiety, depression, and other neurological disorders.

properties

IUPAC Name

[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(1H-pyrrol-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-10(2)11-8-17(9-13(11)16(3)4)14(18)12-6-5-7-15-12/h5-7,10-11,13,15H,8-9H2,1-4H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSHEFSKVDDVCD-WCQYABFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1N(C)C)C(=O)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(1H-pyrrol-2-ylcarbonyl)-3-pyrrolidinamine

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